N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide
Description
N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is a synthetic acetamide derivative characterized by a 4-bromophenyl group linked via an acetamide bridge to a 3,4-dihydroquinolinyl moiety. This structure combines a halogenated aromatic ring with a partially saturated heterocyclic system, which may confer unique physicochemical and biological properties.
The acetamide linker serves as a critical pharmacophore in many bioactive molecules, enabling hydrogen bonding and stabilizing interactions with biological targets .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-14-7-9-15(10-8-14)19-17(21)12-20-11-3-5-13-4-1-2-6-16(13)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPSELHCBVBMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357481 | |
| Record name | JS-2021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89474-17-9 | |
| Record name | JS-2021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide typically involves the reaction of 4-bromoaniline with 3,4-dihydroquinoline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varied Aryl/Heterocyclic Substituents
The following table compares the target compound with structurally related acetamide derivatives:
*Inferred formula based on structural analysis.
Key Observations :
- Heterocyclic Core: The dihydroquinolinyl group in the target compound introduces partial saturation, reducing aromaticity versus pyridazinone derivatives (e.g., ), which may affect planarity and target engagement.
Pharmacological Activity Comparison
2.2.1. FPR Agonist Activity
Pyridazinone-based analogs, such as N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetamide, exhibit potent FPR2 agonism (EC₅₀ = 0.8 µM) and activate calcium mobilization in neutrophils .
2.2.2. Antimicrobial Activity
Chloroacetamide derivatives with halogenated aryl groups (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide) show MIC values as low as 13–27 µM against S. aureus and E. coli . The target compound’s bromophenyl group may similarly enhance antimicrobial potency via increased membrane penetration and electron withdrawal.
Physicochemical Properties
- Solubility: Dihydroquinolinyl derivatives may exhibit lower aqueous solubility than pyridazinone analogs due to reduced polarity.
Biological Activity
N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its pharmacological versatility. The presence of the bromophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The following table summarizes the minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results indicate that the compound exhibits strong activity against Gram-positive bacteria and moderate activity against some fungi, suggesting its potential as an antibacterial and antifungal agent .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of DNA Gyrase : The compound has shown IC50 values ranging from 12.27 to 31.64 μM, indicating its role as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication .
- Antibiofilm Activity : Significant reductions in biofilm formation were observed, outperforming standard treatments like Ciprofloxacin .
- Low Hemolytic Activity : The compound demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile .
Case Studies and Research Findings
A detailed study evaluated the compound's efficacy in various settings:
- In Vitro Evaluations : The compound was tested against multiple bacterial strains, demonstrating potent antibacterial effects with low toxicity levels.
- Synergistic Effects : When combined with other antibiotics like Ciprofloxacin and Ketoconazole, this compound exhibited synergistic effects that reduced the MICs of these drugs .
- Structural Activity Relationship (SAR) : Variations in substituents on the phenyl ring were found to significantly affect antimicrobial potency, highlighting the importance of structural modifications in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
